

Technical Guide: (4-Bromo-2-fluorophenyl) (cyclopropyl)methanone Structural & Synthetic Analysis

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Compound of Interest

Compound Name:	(4-Bromo-2-fluorophenyl) (cyclopropyl)methanone
CAS No.:	898790-15-3
Cat. No.:	B1293270

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Executive Summary & Structural Logic

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS: 898790-15-3) serves as a high-value pharmacophore scaffold in medicinal chemistry. It bridges the metabolic stability of the cyclopropyl moiety with the versatile reactivity of a halogenated aryl system.

- **Core Utility:** This compound acts as a linchpin intermediate. The bromine atom at the 4-position enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton, while the cyclopropyl ketone provides a conformationally restricted, metabolically robust "linker" often used to target kinases or GPCRs.
- **Structural Identity:**
 - Molecular Formula: $C_{10}H_8BrFO$ [1]
 - Molecular Weight: 243.07 g/mol [1]

- SMILES: O=C(C1CC1)C2=C(F)C=C(Br)C=C2^[2]^[3]^[4]

Structural & Electronic Landscape

The molecule's reactivity is dictated by the interplay between the electron-withdrawing substituents and the strained cyclopropyl ring.

Feature	Electronic Effect	Synthetic Consequence
Cyclopropyl Group	-donor / -acceptor character (Walsh orbitals).	Increases metabolic stability (blocks -hydroxylation). Adds steric bulk, influencing binding pocket fit.
Carbonyl (C=O)	Strong electron-withdrawing group (EWG).	Activates the aromatic ring for nucleophilic aromatic substitution () at the ortho-fluorine position.
Fluorine (2-position)	Inductive withdrawal (-I), Resonance donation (+R).	Ortho to carbonyl: Increases electrophilicity of the carbonyl carbon. Labile to under forcing conditions.
Bromine (4-position)	Weakly deactivating.	Excellent handle for metal-catalyzed cross-coupling. Stable to mild nucleophiles.

Synthetic Architecture

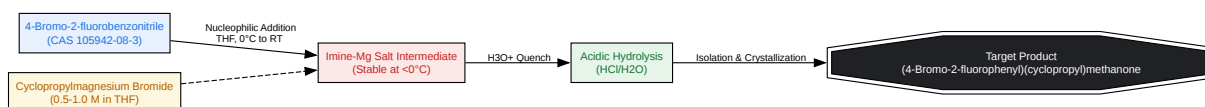
Designing a robust synthetic route for CAS 898790-15-3 requires bypassing the limitations of Friedel-Crafts acylation. The deactivated nature of the 1-bromo-3-fluorobenzene ring makes direct acylation sluggish and regiochemically ambiguous.

Recommended Route: Grignard Addition to Nitrile The most reliable, scalable pathway involves the nucleophilic attack of cyclopropylmagnesium bromide upon 4-bromo-2-fluorobenzonitrile.

This method avoids over-addition (which leads to tertiary alcohols) by proceeding through a stable imine magnesium salt intermediate.

Synthesis Workflow Diagram

The following diagram outlines the critical process flow, including the specific intermediate species.



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Figure 1: Controlled synthesis via the nitrile pathway prevents over-alkylation.

Experimental Protocol (SOP)

Objective: Synthesis of **(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone** on a 10g scale.

Safety Precaution: Cyclopropylmagnesium bromide is air/moisture sensitive. All operations must occur under inert atmosphere (

or Ar).

Materials

- Precursor: 4-Bromo-2-fluorobenzonitrile (1.0 equiv).
- Reagent: Cyclopropylmagnesium bromide (1.2 equiv, 1.0 M in THF).
- Solvent: Anhydrous Tetrahydrofuran (THF).
- Quench: 2N Hydrochloric Acid (HCl).

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal temperature probe. Flush with Nitrogen.[5]
- Dissolution: Charge the flask with 4-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) and anhydrous THF (80 mL). Cool the solution to 0°C using an ice/water bath.
- Addition: Transfer the cyclopropylmagnesium bromide solution (60 mL, 60 mmol) to the addition funnel via cannula. Add dropwise to the nitrile solution over 30 minutes, maintaining internal temperature < 5°C.
 - Mechanism Note: The Grignard reagent attacks the nitrile carbon to form the imine-magnesium bromide salt (

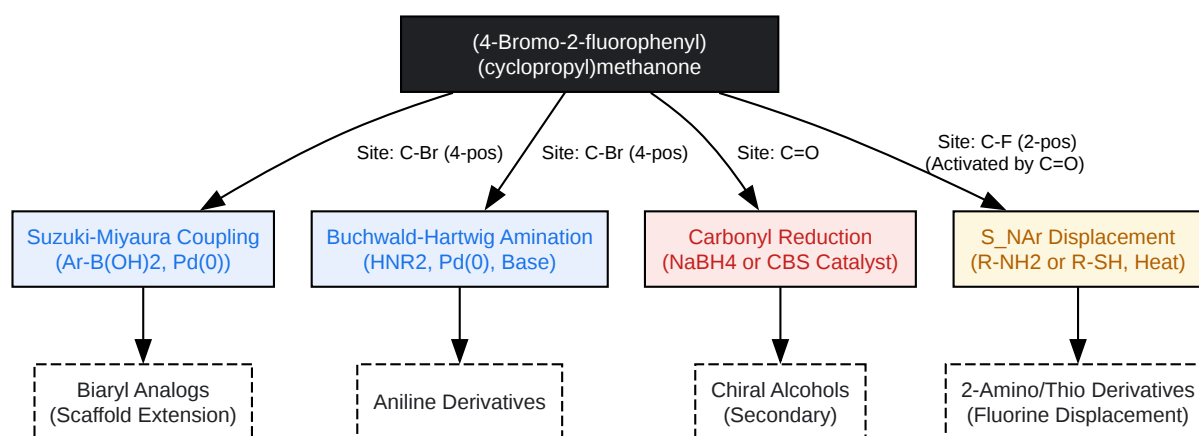
). This salt precipitates or remains in solution but does not react further with Grignard, preventing tertiary alcohol formation.
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1) or HPLC.
- Hydrolysis (Critical): Cool the reaction mixture back to 0°C. Slowly quench by adding 2N HCl (50 mL).
 - Caution: Exothermic reaction. Evolution of gas may occur.
 - Stir vigorously for 1 hour to hydrolyze the imine to the ketone.
- Workup: Dilute with Ethyl Acetate (100 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organics, wash with brine, dry over

 , and concentrate in vacuo.
- Purification: The crude residue is typically an off-white solid. Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reactivity & Functionalization Profile

Once synthesized, the scaffold offers three distinct vectors for chemical modification, essential for SAR (Structure-Activity Relationship) studies.

Reactivity Map



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Figure 2: The scaffold presents orthogonal reactivity handles: C-Br for coupling, C=O for reduction, and C-F for nucleophilic substitution.

Key Transformations

- **C-Br Coupling:** The 4-bromo position is sterically accessible and electronically primed for oxidative addition by Palladium(0). This is the primary vector for building molecular complexity.
- **S_NAr at C-F:** While the fluorine is generally stable, the ortho-carbonyl group makes it susceptible to displacement by strong nucleophiles (e.g., thiols, primary amines) in polar aprotic solvents (DMSO, DMF) at elevated temperatures (>80°C). This allows for late-stage diversification.
- **Ketone Reduction:** The cyclopropyl ketone can be reduced to the secondary alcohol. Enantioselective reduction (e.g., Corey-Bakshi-Shibata) is highly effective here due to the steric differentiation between the cyclopropyl and aryl groups.

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical fingerprint should be verified.

Technique	Expected Signal Characteristics
^1H NMR (CDCl_3)	Aryl: ~7.3-7.6 ppm (Multiplets, 3H). Look for splitting patterns characteristic of 1,2,4-substitution. Cyclopropyl: ~2.5-2.7 ppm (m, 1H, CH-C=O), ~1.0-1.3 ppm (m, 4H, methylene protons).
^{13}C NMR	Carbonyl: ~198-200 ppm. C-F Coupling: Doublets observed for carbons ortho and ipso to Fluorine (Hz).
IR Spectroscopy	C=O Stretch: Strong band at $1660\text{-}1680\text{ cm}^{-1}$ (Conjugated ketone). Cyclopropyl: Weak C-H stretch $\sim 3010\text{-}3090\text{ cm}^{-1}$.
Mass Spectrometry	Pattern: Distinctive 1:1 isotopic ratio for $^{79}\text{Br}/^{81}\text{Br}$. M^+ : 242/244.

References

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